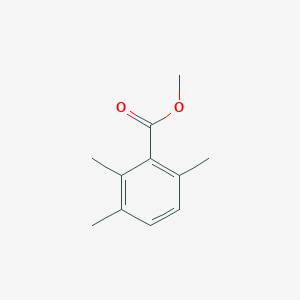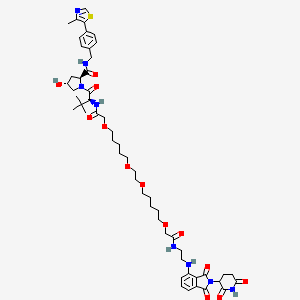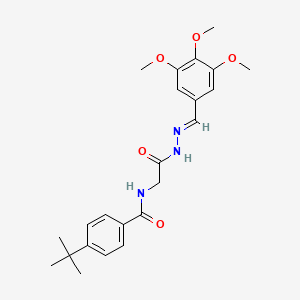
Methyl 2,3,6-trimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,6-trimethylbenzoate is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 and is typically in liquid form .
Molecular Structure Analysis
The molecular structure of Methyl 2,3,6-trimethylbenzoate is represented by the InChI code: 1S/C11H14O2/c1-7-5-6-8(2)10(9(7)3)11(12)13-4/h5-6H,1-4H3 . This indicates that the molecule consists of a benzoate group attached to a methyl group, with three additional methyl groups attached to the benzene ring.Physical And Chemical Properties Analysis
Methyl 2,3,6-trimethylbenzoate is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Oxidation Processes
Methyl 2,3,6-trimethylbenzoate has been studied in the context of oxidation processes. Li et al. (2009) investigated the oxidation of 2,3,6-trimethylphenol with Fenton’s reagent, achieving a high selectivity for 2,3,5-Trimethylbenzoquinone, a related compound. This research highlights the compound's potential in organic synthesis and chemical engineering applications (Li et al., 2009).
Hydrolysis and Saponification
Alemán et al. (1999) explored the hydrolysis and saponification of methyl benzoates, including methyl 2,4,6-trimethylbenzoate. Their work demonstrates the compound's behavior under high-temperature conditions in water and alkaline solutions, contributing to our understanding of its reactivity in different environments (Alemán, Boix, & Poliakoff, 1999).
Solution Behavior and Dimerization
The behavior of 2,3,6-trimethylbenzoic acid, closely related to Methyl 2,3,6-trimethylbenzoate, in aqueous solutions was studied by Strong et al. (1988). They found that increased methyl substitution leads to increased dimerization, a phenomenon important for understanding the compound's behavior in solution (Strong et al., 1988).
Photochemical Reactions
Badger et al. (1964) investigated the photochemical reactions of azo compounds, including 2,4,6-Trimethylazobenzene, which relates closely to Methyl 2,3,6-trimethylbenzoate. Their study provides insights into the compound's photochemical properties, which could be relevant in the field of materials science (Badger, Drewer, & Lewis, 1964).
Crystal Structure and Analysis
Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, which shares structural similarities with Methyl 2,3,6-trimethylbenzoate. Their research, involving X-ray crystallography and theoretical analysis, contributes to the understanding of molecular interactions and crystal packing, relevant for material science and pharmaceutical applications (Sharfalddin et al., 2020).
Synthesis and Bioassay Applications
The synthesis and characterization of various compounds related to Methyl 2,3,6-trimethylbenzoate have been explored. For instance, Hussain et al. (2008) synthesized and characterized Trimethyltin(IV) 2,3-Methylenedioxy Benzoate, providing valuable information for the field of inorganic chemistry and potential bioassay applications (Hussain, Hanif, & Ali, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other skin areas thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 2,3,6-trimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-6-8(2)10(9(7)3)11(12)13-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODXUSRCBKOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)






![2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2880953.png)

![3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880956.png)
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2880957.png)
![Tert-butyl 6-hydroxy-4-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,4-diazepane-1-carboxylate](/img/structure/B2880959.png)
